![molecular formula C20H18N2O2S B5698738 N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide, also known as BBTMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in disease progression. In cancer research, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the formation of beta-amyloid plaques. In diabetes research, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, while also inhibiting angiogenesis and metastasis. In Alzheimer's disease research, this compound has been shown to reduce the formation of beta-amyloid plaques and improve cognitive function. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity, while also reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide is its potential as a multi-targeted therapeutic agent, as it has been shown to have activity against various diseases. Another advantage is its relatively low toxicity, as it has been shown to have minimal side effects in animal studies. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data, as most studies have been conducted in vitro or in animal models.
Zukünftige Richtungen
There are several future directions for N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide research, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Development of more efficient synthesis methods to improve the yield and purity of this compound.
3. Investigation of the potential synergistic effects of this compound with other therapeutic agents.
4. Exploration of the role of this compound in other diseases, such as cardiovascular disease and neurodegenerative disorders.
5. Development of this compound analogs with improved solubility and bioavailability.
Synthesemethoden
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide can be synthesized through the reaction of 5-methyl-2-thiophenecarbohydrazide with 3-(benzyloxy)benzaldehyde in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are known to contribute to the progression of the disease. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
5-methyl-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-10-11-19(25-15)20(23)22-21-13-17-8-5-9-18(12-17)24-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSMHXNBYPBVNZ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.